molecular formula C24H20ClNO3 B15327553 Fmoc-D-Phe-Cl

Fmoc-D-Phe-Cl

Cat. No.: B15327553
M. Wt: 405.9 g/mol
InChI Key: LRAXUKFFZHLNMX-UHFFFAOYSA-N
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Description

Fmoc-D-Phe-Cl (N-α-(9-Fluorenylmethyloxycarbonyl)-D-phenylalanine chloride) is a chiral, Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a chlorine atom substituting the phenylalanine side chain. This compound is critical for synthesizing peptides with specific stereochemical and functional properties, particularly in biomedical research and drug development .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAXUKFFZHLNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with fluorenylmethyloxycarbonyl-D-phenylalanine chloride being one of the building blocks.

Chemical Reactions Analysis

Protection and Activation

Fmoc-D-Phe-Cl integrates two functional components:

  • Fmoc group : Protects the α-amino group during synthesis, removable under basic conditions.

  • Acid chloride : Activates the carboxyl group for nucleophilic attack during peptide bond formation.

The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions (NaHCO₃/dioxane/H₂O) or anhydrous pyridine/CH₂Cl₂ . The chloride activation enhances coupling efficiency, particularly in microwave-assisted syntheses, achieving yields up to 92% with minimal racemization .

Coupling Reactions

This compound participates in coupling reactions facilitated by:

  • Metallic additives : Zinc dust accelerates coupling in biphasic systems (e.g., CH₂Cl₂), completing reactions in 30–45 seconds .

  • Coupling agents : TBDMS-OBt (tert-butyldimethylsilyl oxybenzotriazole) stabilizes activated intermediates, reducing side products .

Racemization Studies

HPLC analysis of Fmoc-D-Phe-Ala-OMe synthesized via zinc-mediated coupling showed <1% racemization , demonstrating high enantioselectivity .

Deprotection Mechanisms

The Fmoc group is cleaved via β-elimination using secondary amines (e.g., piperidine), forming a dibenzofulvene (DBF) intermediate. Key findings include:

Amine BaseHalf-Life (t₁/₂)Efficiency
20% Piperidine6 secondsOptimal
50% Morpholine1 minuteModerate
50% DIEA10 hoursPoor

Data from Fmoc-ValOH deprotection kinetics in DMF .

Piperidine’s rapid deprotection (6 seconds) and DBF scavenging make it the gold standard . Alternatives like dipropylamine (DPA) reduce aspartimide formation by 30% compared to piperidine in Asp-containing sequences .

Key Side Reactions

  • Diketopiperazine (DKP) Formation : Occurs when the deprotected N-terminus attacks the penultimate amide bond, especially with C-terminal proline .

  • Aspartimide Formation : Base-catalyzed cyclization of Asp residues, producing α/β-peptide mixtures .

  • Pmc/Pbf Migration : Protecting groups on Arg migrate to Trp’s indole ring under acidic conditions .

Countermeasures

  • Use dipeptide building blocks to bypass DKP-prone residues .

  • Replace piperidine with TBAF (tert-butyl ammonium fluoride) for Asp/Gly-rich sequences .

  • Employ Fmoc-OSu (succinimide carbonate) to reduce oligomerization during activation .

Comparative Performance in SPPS

This compound outperforms carbodiimide-based reagents in coupling speed and purity:

ParameterThis compound + ZnDIC/HOBt
Coupling Time30–45 seconds1–2 hours
Yield90%70–85%
Racemization<1%1–5%

Adapted from elastin pentapeptide synthesis data .

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: Utilized in the synthesis of peptides and proteins for research purposes.

Medicine:

    Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Used in the production of synthetic peptides for various industrial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Stereochemistry

Fmoc-D-Phe-Cl belongs to a family of halogenated Fmoc-phenylalanine derivatives. Key structural variants include:

  • Fmoc-L-Phe(3-Cl)-OH : L-enantiomer with a chlorine atom at the 3-position of the phenyl ring .
  • Fmoc-D-Phe(3,4-diCl)-OH : D-enantiomer with chlorine atoms at both 3- and 4-positions .
  • Fmoc-Phe(4-Cl)-OH : Chlorine at the 4-position (para-substitution) .
  • Fmoc-alpha-Me-L-Phe-OH : α-methylated L-phenylalanine derivative, altering backbone flexibility .
Table 1: Structural Comparison
Compound CAS Number Substitution Position Molecular Weight Key Feature
This compound [Not provided] 2-, 3-, or 4-Cl* ~421.9 D-configuration, single Cl
Fmoc-L-Phe(3-Cl)-OH 198560-44-0 3-Cl 421.9 L-configuration, single Cl
Fmoc-D-Phe(3,4-diCl)-OH 177966-58-4 3,4-diCl 456.3 D-configuration, dual Cl
Fmoc-Phe(4-Cl)-OH [Not provided] 4-Cl 421.9 Para-substitution
Fmoc-alpha-Me-L-Phe-OH 135944-05-7 α-methyl 401.45 Rigid backbone

*Note: Specific Cl position for this compound varies by synthesis; commercial variants often specify 3-Cl or 4-Cl .

Physicochemical Properties

Hydrophobicity (log P)

The hydrophobicity of Fmoc-dipeptides significantly influences their gelation behavior and peptide synthesis efficiency. For example:

  • This compound (log P ~3.2): Moderate hydrophobicity, suitable for peptide coupling in polar solvents like DMF .
  • Fmoc-D-Phe(3,4-diCl)-OH (log P ~5.0): Higher hydrophobicity delays gelation but enhances thermal stability in self-assembled hydrogels .
  • Fmoc-alpha-Me-L-Phe-OH (log P ~2.8): Reduced hydrophobicity due to α-methylation, limiting its use in hydrophobic peptide domains .
Gelation Behavior
  • This compound forms fibrillar hydrogels under acidic conditions (pH <5), with mechanical strength (G’ ~1 kPa) suitable for drug delivery .
  • In contrast, Fmoc-D-Phe(3,4-diCl)-OH generates denser, tubular structures (G’ ~0.5 kPa) due to increased steric hindrance and hydrophobicity, reducing gel elasticity .
Peptide Coupling
  • This compound exhibits rapid activation under microwave irradiation, achieving >90% coupling yields within 10–30 minutes .
  • Fmoc-L-Phe(3-Cl)-OH requires HBTU activation for SPPS, with coupling efficiencies >95% for hindered residues like Val and Ile .
  • Fmoc-D-Phe(3,4-diCl)-OH shows slower coupling kinetics due to steric effects, necessitating extended reaction times (~2 hours) .
Side Reactions
  • Chlorine substituents in this compound reduce racemization risk during SPPS compared to non-halogenated analogs .
  • α-Methylated derivatives (e.g., Fmoc-alpha-Me-L-Phe-OH ) resist proteolytic degradation but may introduce backbone rigidity, complicating folding in bioactive peptides .
Drug Delivery
  • This compound hydrogels encapsulate hydrophobic drugs (e.g., curcumin) with 80% retention at pH 7.4, enabling controlled release .
  • Fmoc-D-Phe(3,4-diCl)-OH hydrogels exhibit pH-responsive release but lower biocompatibility due to higher cytotoxicity .
Enzyme Stabilization
  • This compound/alginate hybrid gels protect lactase from gastric degradation, maintaining 85% enzyme activity post-encapsulation .

Q & A

Q. How is Fmoc-D-Phe-Cl synthesized, and what are the critical parameters to control during the reaction?

this compound is typically synthesized via Fmoc-protection of D-phenylalanine followed by chlorination. Key parameters include:

  • Reagent stoichiometry : Ensure precise molar ratios of Fmoc-Cl to D-Phe to avoid over-chlorination or incomplete protection.
  • Temperature control : Maintain reaction temperatures between 0–4°C during chlorination to minimize racemization .
  • Solvent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to stabilize reactive intermediates and prevent hydrolysis . Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients is recommended for isolating high-purity product .

Q. What analytical techniques are recommended for characterizing this compound, and how can purity be assessed?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and the chlorine-substituted phenyl group (δ 4.8–5.2 ppm for α-protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C24H19Cl2NO4: calculated 456.3 Da) .
  • HPLC : Purity ≥95% is achieved using a Shimadzu CLASS-VP system with UV detection at 265 nm (Fmoc absorbance) and a Merck RP-18 column .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this compound?

Racemization occurs during coupling due to base-induced epimerization. Mitigation strategies include:

  • Coupling reagent selection : Use HOBt/DIC or Oxyma Pure/DIEA instead of strong bases like piperidine, which increase racemization risk .
  • Low-temperature coupling : Perform reactions at 0–4°C to stabilize the activated amino acid intermediate .
  • Zinc-mediated synthesis : Add zinc dust (2 mmol) to scavenge free chloride ions, reducing side reactions and preserving stereochemistry (yield: 89–92% for D-isomer retention) .

Q. What strategies resolve contradictions between spectroscopic data and expected stereochemical outcomes in this compound-containing peptides?

Discrepancies may arise from residual solvents, incomplete deprotection, or racemization. Methodological approaches include:

  • Circular Dichroism (CD) : Compare CD spectra of synthetic peptides with known D/L-Phe standards to confirm stereochemistry .
  • Chiral HPLC : Use a Chiralpak column with hexane/isopropanol gradients to separate enantiomers and quantify racemization .
  • 2D-NMR (NOESY) : Analyze through-space interactions to validate peptide backbone conformation and side-chain orientation .

Q. How do solvent systems and coupling reagents affect the stability and reactivity of this compound in peptide elongation?

  • Solvent effects : DMF enhances solubility but may accelerate racemization; DCM reduces side reactions but limits solubility. Mixed solvents (e.g., DCM/DMF 1:1) balance reactivity and stability .
  • Coupling reagents : PyBOP/HOAt increases coupling efficiency (≥98%) for sterically hindered residues, while TBTU is cost-effective for routine couplings .
  • Stability studies : Monitor degradation via LC-MS under varying pH (4–9) and temperature (4–25°C) to optimize storage conditions (stable at −20°C in anhydrous DMF) .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing contradictory data in this compound-based peptide synthesis?

  • Multivariate Analysis (MVA) : Use principal component analysis (PCA) to identify variables (e.g., temperature, reagent purity) contributing to yield discrepancies .
  • Bayesian Inference : Model racemization probability under different conditions to prioritize experimental adjustments .
  • Reproducibility protocols : Adopt the Beilstein Journal’s guidelines for documenting experimental details (e.g., HPLC gradients, NMR acquisition parameters) to enable replication .

Q. How can orthogonal protection strategies (e.g., Fmoc/Boc) improve the synthesis of peptides with multiple functional groups?

  • Selective deprotection : Use TFA for Boc removal and piperidine for Fmoc cleavage, enabling sequential assembly of complex peptides .
  • Case study : Fmoc-D-Phe(4-NHBoc)-OH allows selective modification of the phenylalanine side chain while preserving backbone integrity, as validated by MALDI-TOF MS .

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